molecular formula C14H20N2O4S B6031032 5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Cat. No.: B6031032
M. Wt: 312.39 g/mol
InChI Key: HTZSYRFWWHOMEH-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a methanesulfonyl group, a propyl chain, and a tetrahydrobenzoxazepine core

Properties

IUPAC Name

5-methylsulfonyl-N-propyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-9-15-14(17)13-8-10-16(21(2,18)19)11-6-4-5-7-12(11)20-13/h4-7,13H,3,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZSYRFWWHOMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(C2=CC=CC=C2O1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine core, followed by the introduction of the methanesulfonyl and propyl groups. Commonly used reagents and conditions include:

    Formation of Benzoxazepine Core: This step often involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, under acidic or basic conditions.

    Introduction of Methanesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of Propyl Group: Alkylation reactions using propyl halides (e.g., propyl bromide) in the presence of a strong base like sodium hydride are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl or propyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHANESULFONYL-N-ETHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • 5-METHANESULFONYL-N-BUTYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-METHANESULFONYL-N-PROPYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific propyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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